molecular formula C5H13NO B2528022 N-(pentan-3-yl)hydroxylamine CAS No. 177025-47-7

N-(pentan-3-yl)hydroxylamine

Cat. No. B2528022
CAS RN: 177025-47-7
M. Wt: 103.165
InChI Key: NVEFQYHCCMKEOO-UHFFFAOYSA-N
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Description

N-(Pentan-3-yl)hydroxylamine is a chemical compound that is part of a broader class of hydroxylamines, which are characterized by the presence of an N-OH group. Hydroxylamines are known for their diverse reactivity and are used in various chemical transformations. The compound is not directly studied in the provided papers, but insights can be drawn from related research on hydroxylamine derivatives and their reactions.

Synthesis Analysis

The synthesis of hydroxylamine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-(N-Methyl-N-pentylamino)-propanoic acid hydrochloride, a related compound, was achieved through successive reactions starting with methylamine, followed by reactions with 4-toluene sulfonyl chloride, pentane bromide, and deprotection, and finally reaction with methyl acrylate and hydrolysis . This process highlights the multi-step nature of synthesizing compounds that contain both amino and hydroxylamine functionalities.

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives is crucial for their reactivity and physical properties. For example, the structure of ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate, a compound formed from the reaction of hydroxylamine hydrochloride with a cyclohexanecarboxylate derivative, was confirmed using NMR and X-ray techniques . These techniques are essential for understanding the conformation and electronic distribution in hydroxylamine derivatives, which in turn influence their chemical behavior.

Chemical Reactions Analysis

Hydroxylamine derivatives participate in a variety of chemical reactions. The reaction of N,O-bis(trimethylsilyl)hydroxylamine with potassium hydride in pentane, for example, resulted in deprotonation followed by N-O bond cleavage and a 1,2-silylshift, demonstrating the potential for complex transformations involving the N-O bond . Additionally, the reaction of hydroxylamine hydrochloride with ethyl 3-aroyl-1-cyano-4-hydroxy-2,4,6-triarylcyclohexanecarboxylate led to tandem ring opening and oximation, showcasing the versatility of hydroxylamine in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives are influenced by their molecular structure. For example, the identification of 5-hydroxy-3-mercapto-2-pentanone in the Maillard reaction of thiamine, cysteine, and xylose, and its characterization by MS and NMR, provides insights into the stability and reactivity of hydroxylamine-related compounds under thermal conditions . The formation of cyclization products from reactions of N-(quinazolin-4-yl)amidines and their amide oximes with hydroxylamine hydrochloride further illustrates the chemical diversity of these compounds and their potential to form heterocyclic structures with biological activity .

Scientific Research Applications

N–O Bond Cleavage and Synthesis Applications

  • The study by Venugopal et al. (2008) discusses the reaction of N,O-bis(trimethylsilyl)hydroxylamine with potassium hydride in pentane, leading to N-O bond cleavage and showcasing its potential in synthesis applications. This work highlights the chemical reactivity of hydroxylamine derivatives and their use in generating complex inorganic compounds, which could be essential in material science and catalysis (Venugopal, Willner, & Mitzel, 2008).

Atmospheric Chemistry and Environmental Science

  • Research by Aschmann, Arey, and Atkinson (2003) and Reisen et al. (2005) explores the kinetics and products of gas-phase reactions involving hydroxyl radicals with hydrocarbons, including the production of hydroxycarbonyls. These studies are crucial for understanding atmospheric chemistry, pollutant formation, and the environmental impact of organic compounds (Aschmann, Arey, & Atkinson, 2003); (Reisen, Aschmann, Atkinson, & Arey, 2005).

Post-synthetic Modification and Material Properties

  • Abdelhameed et al. (2013) describe the post-synthetic covalent modification of a metal-organic framework with hydroxylamine derivatives, demonstrating the application of these chemicals in designing near-infrared light-emitting materials. This research contributes to the development of new materials for optical and electronic devices (Abdelhameed, Carlos, Silva, & Rocha, 2013).

Hydroxylamines in Organic Synthesis

  • The synthesis and handling of N,O-Bis(trimethylsilyl)hydroxylamine, as discussed by Johnson and Hoffman (2001), provide a foundational understanding of hydroxylamine derivatives' roles in organic synthesis, especially in forming isocyanates, hydroxamic acids, and oximes. This work underlines the versatility of hydroxylamines in synthetic organic chemistry (Johnson & Hoffman, 2001).

Energy Storage and N-Doping

  • Chang et al. (2013) demonstrate the use of hydroxylamine as a reductant in preparing N-doped graphene hydrogels for high-performance energy storage, illustrating hydroxylamine derivatives' utility in materials science and engineering. This research shows the potential of hydroxylamine derivatives in enhancing the electrical properties of graphene-based materials for energy storage applications (Chang, Han, Yuan, Fu, Liu, & Li, 2013).

Safety and Hazards

It is essential to handle this compound with care due to its potential toxicity and reactivity .

properties

IUPAC Name

N-pentan-3-ylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(4-2)6-7/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEFQYHCCMKEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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